2-bromo-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide
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Overview
Description
2-bromo-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide is a synthetic organic compound that features a bromine atom, a piperidine ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by the introduction of the piperidine and sulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic solutions, often under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-bromo-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone
- N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide
- 4-(piperidin-1-ylsulfonyl)benzoic acid
Uniqueness
2-bromo-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C14H19BrN2O3S |
---|---|
Molecular Weight |
375.28 g/mol |
IUPAC Name |
2-bromo-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C14H19BrN2O3S/c1-11(15)14(18)16-12-5-7-13(8-6-12)21(19,20)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3,(H,16,18) |
InChI Key |
MERFRMNQOPXPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)Br |
Origin of Product |
United States |
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